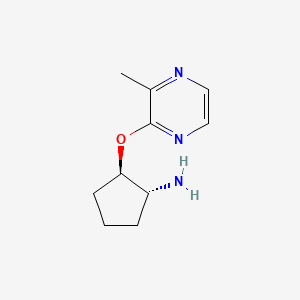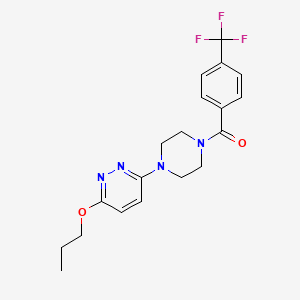
(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, also known as PPTM, is a chemical compound that has shown promising results in scientific research. PPTM has been found to have potential applications in the fields of pharmacology and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, focusing on six unique applications:
Antitumor Activity
Research has shown that derivatives of piperazine, such as (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone, exhibit significant antitumor properties. These compounds can inhibit the growth of various cancer cell lines by interfering with cell proliferation and inducing apoptosis . This makes them promising candidates for the development of new anticancer drugs.
Antibacterial Applications
This compound has demonstrated potent antibacterial activity against a range of bacterial strains. It works by disrupting bacterial cell walls and inhibiting essential enzymes, making it a potential candidate for treating bacterial infections, especially those resistant to conventional antibiotics .
Antifungal Properties
The antifungal activity of this compound has been explored, showing effectiveness against several fungal pathogens. It inhibits fungal growth by targeting specific enzymes involved in cell wall synthesis, which could be beneficial in developing treatments for fungal infections .
Anti-inflammatory Effects
Studies have indicated that (4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone possesses anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes, making it useful in treating inflammatory diseases .
Antitubercular Activity
This compound has shown promise as an antitubercular agent. It inhibits the growth of Mycobacterium tuberculosis by targeting specific bacterial enzymes, offering a potential new treatment for tuberculosis, especially in drug-resistant cases .
Neuroprotective Applications
Research has suggested that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Hypotensive Effects
In animal studies, derivatives of this compound have been shown to lower blood pressure. This hypotensive effect is achieved by modulating vascular resistance and cardiac output, indicating potential use in treating hypertension .
Agrochemical Uses
Beyond medical applications, this compound has potential uses in agriculture as a pesticide or herbicide. Its ability to disrupt essential biological processes in pests and weeds makes it a valuable tool for crop protection .
Eigenschaften
IUPAC Name |
[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2/c1-2-13-28-17-8-7-16(23-24-17)25-9-11-26(12-10-25)18(27)14-3-5-15(6-4-14)19(20,21)22/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOMNXHFBWLXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Propoxypyridazin-3-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2697138.png)
![6-Bromo-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B2697139.png)
![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2697142.png)
![8,8-dimethyl-5-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2697144.png)
![2-((3-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2697146.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2697147.png)
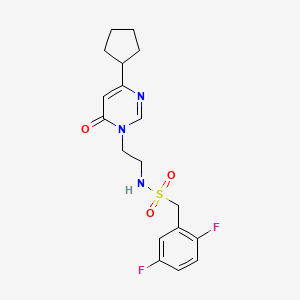
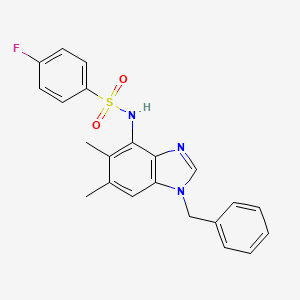
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2697150.png)
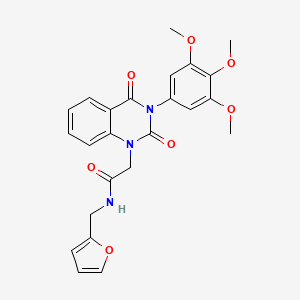
![2-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2697152.png)
